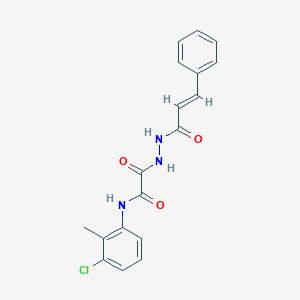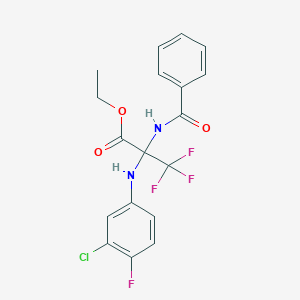![molecular formula C23H12I2O2S2 B393254 2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol](/img/structure/B393254.png)
2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol is a complex organic compound that features a unique structure combining benzothiophene and pyran moieties
Vorbereitungsmethoden
The synthesis of 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the pyran ring. The final steps involve iodination and phenol formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The diiodo groups in the compound make it susceptible to nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can replace the iodine atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: In the field of organic electronics, this compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol include other benzothiophene and pyran derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. For example:
- 6,6-dimethyl-6H-di 1benzothieno[3,2-b:2,3-e]pyran : This compound has a similar core structure but differs in its methyl groups and lacks the diiodo and phenol functionalities.
- 1Benzothieno3,2-bbenzothiophene-based dyes : These dyes exhibit unique photophysical properties and are used in organic electronics .
The uniqueness of 2-(6H-di1
Eigenschaften
Molekularformel |
C23H12I2O2S2 |
|---|---|
Molekulargewicht |
638.3g/mol |
IUPAC-Name |
2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol |
InChI |
InChI=1S/C23H12I2O2S2/c24-11-9-14(19(26)15(25)10-11)18-22-20(12-5-1-3-7-16(12)28-22)27-21-13-6-2-4-8-17(13)29-23(18)21/h1-10,18,26H |
InChI-Schlüssel |
IEHGCLSOBBVROH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(C4=C(O3)C5=CC=CC=C5S4)C6=C(C(=CC(=C6)I)I)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(C4=C(O3)C5=CC=CC=C5S4)C6=C(C(=CC(=C6)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1-piperidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B393171.png)
![diethyl 2-[(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)(phenyl)methyl]malonate](/img/structure/B393174.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-{4-[2,2,2-trifluoro-1-hydroxy-1-(methoxycarbonyl)ethyl]anilino}propanoate](/img/structure/B393175.png)
![(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B393176.png)
![2-(3-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B393177.png)
![N-(2-methoxybenzyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide](/img/structure/B393179.png)

![3-[(2-hydroxybenzoyl)hydrazono]-N-(2-methoxybenzyl)butanamide](/img/structure/B393183.png)

![3-{[(2,5-dimethoxyanilino)(oxo)acetyl]hydrazono}-N-mesitylbutanamide](/img/structure/B393186.png)
![METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE](/img/structure/B393187.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B393188.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B393191.png)
![4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE](/img/structure/B393195.png)
